C.I. Reactive red 3
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Overview
Description
C.I. Reactive Red 3, also known as Procion Red H-3B, is a reactive dye widely used in the textile industry for dyeing cellulosic fibers. This compound is known for its vibrant red color and excellent colorfastness properties, making it a popular choice for various dyeing applications. Reactive dyes, including this compound, form covalent bonds with the fibers, resulting in long-lasting and brilliant colors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Reactive Red 3 involves the reaction of a chromophore with a reactive group. The chromophore is typically an azo compound, which is synthesized by diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reactive group is usually a halogenated triazine or a vinyl sulfone group, which can react with the hydroxyl groups in cellulose fibers.
Industrial Production Methods: In industrial production, the synthesis of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then purified and formulated into a dye powder or liquid form for commercial use.
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Red 3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogenated triazine group in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Nucleophilic Addition: The vinyl sulfone group can undergo nucleophilic addition reactions with nucleophiles, forming stable covalent bonds with the fibers.
Common Reagents and Conditions:
Alkaline Conditions: The dyeing process typically requires alkaline conditions to activate the reactive groups and facilitate the reaction with the fibers.
Temperature: The dyeing process is usually carried out at elevated temperatures to enhance the reaction rate and ensure uniform dyeing.
Major Products Formed: The major products formed from the reactions of this compound with fibers are covalently bonded dye-fiber complexes, which result in the desired color on the fabric.
Scientific Research Applications
C.I. Reactive Red 3 has several scientific research applications, including:
Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers, providing vibrant and long-lasting colors.
Biological Staining: The dye is used in biological research for staining cells and tissues, allowing for the visualization of cellular structures under a microscope.
Environmental Studies: Research on the degradation and removal of this compound from wastewater is important for environmental protection, as the dye can be a pollutant in textile effluents.
Mechanism of Action
The mechanism of action of C.I. Reactive Red 3 involves the formation of covalent bonds between the reactive groups in the dye and the hydroxyl groups in the cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the fibers, resulting in excellent colorfastness properties. The reactive groups, such as halogenated triazine or vinyl sulfone, are activated under alkaline conditions, allowing them to react with the nucleophilic sites on the fibers.
Comparison with Similar Compounds
C.I. Reactive Red 195: Another reactive red dye with similar applications in the textile industry.
C.I. Reactive Red 120: Known for its stability and reactivity at high temperatures.
C.I. Reactive Red 141: Used for dyeing cellulosic fibers with good colorfastness properties.
Comparison: C.I. Reactive Red 3 is unique due to its specific reactive groups and chromophore structure, which provide distinct dyeing properties and colorfastness. Compared to other reactive red dyes, this compound offers a balance of reactivity, stability, and ease of application, making it a preferred choice for various dyeing processes.
Properties
CAS No. |
12239-39-3 |
---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.